3-Pentyl acetate 3-Pentyl acetate
Brand Name: Vulcanchem
CAS No.: 620-11-1
VCID: VC3895190
InChI: InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3
SMILES: CCC(CC)OC(=O)C
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

3-Pentyl acetate

CAS No.: 620-11-1

Cat. No.: VC3895190

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

3-Pentyl acetate - 620-11-1

Specification

CAS No. 620-11-1
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name pentan-3-yl acetate
Standard InChI InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3
Standard InChI Key PBKYSIMDORTIEU-UHFFFAOYSA-N
SMILES CCC(CC)OC(=O)C
Canonical SMILES CCC(CC)OC(=O)C
Boiling Point 133.0 °C

Introduction

Chemical Structure and Identification

Molecular Composition

3-Pentyl acetate (CH3COO(CH2)2CH(CH2CH3)\text{CH}_3\text{COO}(\text{CH}_2)_2\text{CH}(\text{CH}_2\text{CH}_3)) consists of a five-carbon pentyl group (3-pentanol derivative) esterified with acetic acid. The IUPAC name, pentan-3-yl acetate, reflects the branching at the third carbon of the pentyl chain . Its molecular structure is confirmed via spectroscopic methods, including 1H^1\text{H} NMR and infrared (IR) spectroscopy, which identify characteristic peaks for the ester carbonyl group (1740cm1\sim 1740 \, \text{cm}^{-1}) and methylene protons adjacent to the oxygen atom .

Synonyms and Registry Numbers

Common synonyms include 3-pentanyl acetate, 1-ethylpropyl ethanoate, and acetic acid 3-pentyl ester. The compound is registered under CAS No. 620-11-1 (3-pentyl acetate) and 628-63-7 (pentyl acetate mixture) . Confusion with other amyl acetate isomers, such as isoamyl acetate, necessitates careful distinction in industrial and academic contexts .

Synthesis and Production

Industrial Synthesis

The primary synthesis route involves the acid-catalyzed esterification of 3-pentanol with acetic acid:

CH3COOH+C5H11OHH+CH3COOC5H11+H2O\text{CH}_3\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOC}_5\text{H}_{11} + \text{H}_2\text{O}

Reaction conditions typically employ sulfuric acid as a catalyst at reflux temperatures (100–120°C), achieving yields exceeding 85% . Alternative methods include transesterification of vinyl acetate with 3-pentanol, which avoids water formation and simplifies purification .

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Molar mass130.19 g/mol
Density (20°C)0.876 g/cm³
Boiling point142°C
Melting point-71°C
Vapor pressure (25°C)4.5 mmHg
Solubility in water0.2 g/L (20°C)

Solvent Characteristics

3-Pentyl acetate exhibits high solvency for cellulose nitrate, acrylic resins, and polyurethanes, making it ideal for coatings and adhesives . Its evaporation rate (0.15 relative to butyl acetate) balances film formation and drying time in spray applications . The compound’s low water solubility (0.2g/L\sim 0.2 \, \text{g/L}) also facilitates its use as an extractant in pharmaceutical processes, such as penicillin purification .

Reactivity and Kinetic Studies

Ester-Amine Interactions

Non-catalytic reactions between 3-pentyl acetate and ethanolamine produce N(2-hydroxyethyl)\text{N}-(2\text{-hydroxyethyl}) acetamide as the primary product, with selectivity exceeding 98% in the presence of OH^- anion-exchange resins . Competing pathways, such as the formation of acetylated ethanolamine (AEA), are suppressed under basic conditions .

Catalytic Effects

Acid catalysts (e.g., pp-toluenesulfonic acid) accelerate ester hydrolysis but favor byproduct formation. In contrast, basic catalysts like potassium hydroxide improve amidification rates, reducing reaction times by 40% compared to non-catalytic systems .

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